5-(2-aminophenyl)-N-cyclopentylpyrimidin-2-amine
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Overview
Description
5-(2-aminophenyl)-N-cyclopentylpyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by a pyrimidine ring substituted with an aminophenyl group and a cyclopentylamine moiety. The unique structure of this compound makes it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminophenyl)-N-cyclopentylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with cyclopentylamine in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring . The reaction conditions often require elevated temperatures and inert atmosphere to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-aminophenyl)-N-cyclopentylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrimidine derivatives.
Scientific Research Applications
5-(2-aminophenyl)-N-cyclopentylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-(2-aminophenyl)-N-cyclopentylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-aminophenylpyrimidine: Similar structure but lacks the cyclopentylamine moiety.
N-cyclopentylpyrimidin-2-amine: Similar structure but lacks the aminophenyl group.
5-(2-aminophenyl)-pyrimidine: Similar structure but lacks the cyclopentylamine moiety.
Uniqueness
The uniqueness of 5-(2-aminophenyl)-N-cyclopentylpyrimidin-2-amine lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the aminophenyl group and the cyclopentylamine moiety allows for diverse chemical reactivity and potential interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H18N4 |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
5-(2-aminophenyl)-N-cyclopentylpyrimidin-2-amine |
InChI |
InChI=1S/C15H18N4/c16-14-8-4-3-7-13(14)11-9-17-15(18-10-11)19-12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,16H2,(H,17,18,19) |
InChI Key |
LWYFXBNDGMIBOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=N2)C3=CC=CC=C3N |
Origin of Product |
United States |
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